Technical Documentation Center

1-(2-Bromo-4-fluorophenyl)guanidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Bromo-4-fluorophenyl)guanidine

Core Science & Biosynthesis

Foundational

1-(2-Bromo-4-fluorophenyl)guanidine CAS 896720-31-3 properties

An In-Depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)guanidine (CAS 896720-31-3): Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorophenyl)g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)guanidine (CAS 896720-31-3): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorophenyl)guanidine (CAS 896720-31-3), a halogenated aryl guanidine derivative of significant interest to researchers in medicinal chemistry and drug development. The guanidine moiety is a privileged scaffold, known for its strong basicity and ability to form stable, charge-assisted hydrogen bonds with biological targets.[1][2] The strategic placement of bromo and fluoro substituents on the phenyl ring further enhances its utility, offering modulated electronic properties, improved metabolic stability, and a reactive handle for synthetic diversification.[3][4] This document details the compound's physicochemical properties, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications as a versatile building block in the synthesis of complex bioactive molecules.

Compound Identification and Structural Elucidation

1-(2-Bromo-4-fluorophenyl)guanidine is an organic compound featuring a guanidine group attached to a 2-bromo-4-fluorophenyl ring. At physiological pH, the highly basic guanidine group is protonated to form the corresponding guanidinium ion, which is stabilized by resonance across the three nitrogen atoms.[1]

Caption: General workflow for the synthesis of 1-(2-Bromo-4-fluorophenyl)guanidine.

Chemical Reactivity
  • Basicity: The guanidine moiety is a strong organic base. It will readily react with acids to form stable guanidinium salts. This property is central to its function as a pharmacophore, enabling strong ionic interactions. [5]* Nucleophilicity: The nitrogen atoms of the guanidine group are nucleophilic and can participate in further alkylation or acylation reactions, although this is less common once the aryl group is installed. [6]* Aromatic Reactivity: The bromine atom on the phenyl ring is a key functional handle for synthetic diversification. It is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. [7][8]This allows for the straightforward introduction of a wide variety of aryl, alkyl, or alkyne substituents at this position, making it an invaluable intermediate for building molecular libraries.

Spectroscopic Profile (Predicted)

For a researcher synthesizing this compound, spectroscopic analysis is the primary method of structural confirmation. The following are the expected key features:

  • ¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the phenyl ring, with couplings to each other and to the fluorine atom. The N-H protons of the guanidine group will appear as broad singlets, typically in the range of 6.0-8.0 ppm, with their exact chemical shift and appearance being highly dependent on the solvent, concentration, and temperature.

  • ¹³C NMR: The spectrum should display 7 distinct carbon signals: 6 for the aromatic ring (with C-F and C-Br couplings affecting their appearance and chemical shift) and one signal for the central guanidine carbon around 155-160 ppm.

  • ¹⁹F NMR: A key diagnostic tool, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. This provides unambiguous confirmation of the fluorine's presence. [9]* IR Spectroscopy: Characteristic absorption bands are expected for N-H stretching (broad, ~3200-3400 cm⁻¹), C=N stretching of the guanidine group (~1640-1670 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-F/C-Br stretching in the fingerprint region. [10][11]* Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. There will be two major peaks of nearly equal intensity: the [M]⁺ peak and the [M+2]⁺ peak, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This signature is a definitive indicator of a monobrominated compound.

Applications in Research and Drug Development

1-(2-Bromo-4-fluorophenyl)guanidine is not an end-product therapeutic but rather a high-value intermediate or building block. Its utility stems from the strategic combination of its three key components.

Caption: The tripartite utility of the target compound in drug discovery.

  • Guanidine Core: Acts as a bioisostere for urea or other groups, but with superior basicity. The planar, charge-delocalized guanidinium ion is exceptionally effective at forming multiple hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) or phosphate groups in enzyme active sites or on DNA. [2]This moiety is present in numerous drugs, including the antidiabetic metformin and the antimalarial proguanil. [12]2. Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry. [3]It can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby altering the compound's absorption and distribution properties. [4]3. Bromine Handle: The bromine atom serves as a versatile attachment point for combinatorial library synthesis. Using palladium-catalyzed cross-coupling reactions, researchers can rapidly generate a diverse array of analogs by attaching different chemical fragments, which is a cornerstone of modern lead optimization efforts. [7]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Bromo-4-fluorophenyl)guanidine Nitrate

Causality: This protocol uses nitric acid to both catalyze the reaction and precipitate the product as its stable nitrate salt, which simplifies purification.

Materials and Reagents:

  • 2-Bromo-4-fluoroaniline (1.0 eq)

  • Cyanamide (1.2 eq)

  • Nitric Acid (65%, 1.1 eq)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-4-fluoroaniline (1.0 eq) in ethanol (approx. 5 mL per gram of aniline).

  • Add cyanamide (1.2 eq) to the solution and stir until it dissolves.

  • Cool the flask in an ice bath. Slowly add concentrated nitric acid (1.1 eq) dropwise while stirring. The addition is exothermic.

  • After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation of the guanidinium nitrate salt.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol, followed by a generous amount of diethyl ether to remove residual impurities and aid in drying.

  • Dry the product under vacuum to yield 1-(2-Bromo-4-fluorophenyl)guanidine nitrate as a white or off-white solid.

Self-Validation:

  • Purity Check: Assess the purity of the final product by measuring its melting point and running a final TLC.

  • Structural Confirmation: Confirm the identity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry, verifying the predicted spectroscopic features outlined in Section 4.

Safety and Handling

  • Hazards: The compound is expected to be a skin and eye irritant. [13][14]Inhalation of dust or ingestion may be harmful. [15]The starting material, 2-bromo-4-fluoroaniline, is classified as a hazardous substance. [16]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [17]* Handling: Avoid creating dust. Wash hands thoroughly after handling. [13]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. [18]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

  • Wikipedia. Guanidine. [Link]

  • Al-Hourani, B., et al. (2023). Study of the Conformation of Bromated Guanidines with Potential Anti-Leishmania Activity. Molbank, 2024(1), M1770. [Link]

  • PubChem. 2-Bromo-1-(4-bromo-2-chlorophenyl)guanidine. [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • ACS Publications. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. [Link]

  • MDPI. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. [Link]

  • PMC. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. [Link]

  • Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Preprints.org. (2023). Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. [Link]

  • St. Paul's Cathedral Mission College. SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • University Website. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • PubChem. N-[2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarbonyl]-guanidine. [Link]

  • PMC. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. [Link]

  • PMC. (2016). Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules. [Link]

  • Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • University Website. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • EPA CompTox Dashboard. N''-[2-(4-Fluorophenyl)ethyl]guanidine. [Link]

  • MDPI. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

  • PMC. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Bromo-2-fluorobiphenyl. [Link]

  • INEOS OPEN. (2022). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. [Link]

  • Unipr. (2013). Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. [Link]

Sources

Exploratory

2-Bromo-4-fluorophenylguanidine molecular weight and formula

An In-depth Technical Guide to 2-Bromo-4-fluorophenylguanidine: Synthesis, Predicted Properties, and Therapeutic Potential Molecular Profile and Physicochemical Characteristics 2-Bromo-4-fluorophenylguanidine incorporate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-4-fluorophenylguanidine: Synthesis, Predicted Properties, and Therapeutic Potential

Molecular Profile and Physicochemical Characteristics

2-Bromo-4-fluorophenylguanidine incorporates a unique combination of functional groups that are predicted to govern its chemical behavior and biological activity. The guanidine group provides a strongly basic, cationic center capable of forming multiple hydrogen bonds, while the halogen atoms modulate lipophilicity, metabolic stability, and electronic properties.

Chemical Structure

Caption: 2D Structure of 2-Bromo-4-fluorophenylguanidine

Physicochemical Data Summary

The properties of the target compound are predicted based on its structure and data from its key precursor, 2-Bromo-4-fluoroaniline.

PropertyValueSource
Molecular Formula C₇H₇BrFN₃Calculated
Molecular Weight 232.06 g/mol Calculated
Appearance (Predicted) Off-white to light brown solidExtrapolated from Precursor[1]
pKa (Predicted) ~13.5 (Guanidinium ion)Typical for Guanidines[2]
Solubility (Predicted) Soluble in acidic aqueous solutions and polar organic solvents.General Guanidine Salt Property
LogP (Predicted) Moderate; increased by Br, balanced by F and Guanidine.Medicinal Chemistry Principles

Proposed Synthesis Pathway: Guanylation of 2-Bromo-4-fluoroaniline

The most direct and established method for synthesizing arylguanidines is the reaction of an aniline derivative with a guanylating agent.[3] A robust protocol for 2-Bromo-4-fluorophenylguanidine would involve the reaction of its corresponding aniline precursor with cyanamide in the presence of an acid.

SynthesisWorkflow Start Start: 2-Bromo-4-fluoroaniline (Precursor) Reaction Guanylation Reaction (Solvent: e.g., EtOH, H₂O) Reflux Start->Reaction Reagent Cyanamide (H₂NCN) + Acid (e.g., HCl, HNO₃) Reagent->Reaction Intermediate Formation of Guanidinium Salt [Ar-NH-C(=NH₂⁺)-NH₂]X⁻ Reaction->Intermediate Workup Isolation & Purification (Crystallization or Chromatography) Intermediate->Workup Product End Product: 2-Bromo-4-fluorophenylguanidine Salt Workup->Product

Caption: Proposed synthetic workflow for 2-Bromo-4-fluorophenylguanidine.

Step-by-Step Experimental Protocol
  • Precursor Synthesis : The starting material, 2-Bromo-4-fluoroaniline, can be synthesized via the bromination of 4-fluoroaniline using an agent like N-bromosuccinimide in a solvent such as DMF.[1][4] The product is then purified by column chromatography or recrystallization.[4]

  • Reaction Setup : To a solution of 2-Bromo-4-fluoroaniline (1 equivalent) in ethanol, add an aqueous solution of cyanamide (1.1-1.5 equivalents) and a stoichiometric amount of a strong acid (e.g., hydrochloric acid or nitric acid). The acid protonates the aniline, making it more reactive, and ultimately forms the guanidinium salt.

  • Guanylation : The reaction mixture is heated to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). This reaction is analogous to established procedures for converting amines to guanidines.[5][6]

  • Isolation : Upon completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure. The resulting crude solid is the guanidinium salt of the target compound.

  • Purification : The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure 2-Bromo-4-fluorophenylguanidine salt.

Causality Behind Choices :

  • Cyanamide : Chosen as the guanylating agent due to its commercial availability and established reactivity with amines to form guanidines.[3][7]

  • Acid Catalyst : Essential for the reaction with anilines to proceed efficiently and to form a stable, isolable salt product.

  • Ethanol/Water Solvent : Provides good solubility for the reactants and is a common medium for this type of transformation.[3]

Predicted Pharmacological Profile and Applications

The therapeutic potential of 2-Bromo-4-fluorophenylguanidine can be inferred from the known biological activities of its structural components. The phenylguanidine scaffold is a privileged structure in pharmacology, while the halogen substituents provide a powerful means to fine-tune the molecule's properties.[2][8]

cluster_0 Structural Features cluster_1 Predicted Physicochemical Effects cluster_2 Potential Pharmacological Applications Guanidine Guanidine Moiety (Strongly Basic, Cationic) Binding H-Bonding & Salt Bridges Guanidine->Binding Enables Fluorine Fluorine Atom (Electronegative) Metabolism Blocks Metabolic Oxidation Fluorine->Metabolism Contributes to PK Modulates pKa & Lipophilicity Fluorine->PK Influences Bromine Bromine Atom (Lipophilic, Halogen Bonding) Bromine->PK Influences Efficacy Enhances Stability & Efficacy Bromine->Efficacy Contributes to IonChannel Ion Channel Modulation (e.g., Sodium Channels) Binding->IonChannel Receptor Receptor Agonism/Antagonism (e.g., 5-HT3 Receptors) Binding->Receptor Metabolism->Efficacy PK->IonChannel PK->Receptor Antimicrobial Antimicrobial / Antiviral Efficacy->Antimicrobial Anticancer Anticancer Research Efficacy->Anticancer

Caption: Logical relationships between structure, properties, and applications.

Role of Fluorine in Drug Design

The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry.[9] Its high electronegativity can lower the pKa of nearby functional groups, alter molecular conformation, and form strong bonds with carbon, which often blocks sites of metabolic oxidation.[10][11] This can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[10][12]

Role of Bromine in Drug Design

Bromine contributes to the synthesis of a wide array of pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.[13] Its size and polarizability allow it to participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. It generally increases lipophilicity, which can enhance membrane permeability and often improves the overall efficacy and stability of a compound.[13]

Potential Therapeutic Targets
  • Ion Channels : Phenylguanidine derivatives have been identified as potent blockers of voltage-gated sodium channels, suggesting potential applications as anticonvulsants or local anesthetics.[8]

  • Serotonin Receptors : Compounds like phenyldiguanide are known to act on 5-HT3 receptors, which are involved in sensory neuron stimulation.[8][14] This suggests that 2-Bromo-4-fluorophenylguanidine could be a valuable tool for studying or modulating these pathways.

  • Antimicrobial and Anticancer Agents : The guanidine moiety is found in numerous natural products with a wide array of biological activities, including antimicrobial and cytotoxic effects.[2] The addition of bromine further supports the potential for activity in these areas.[13]

Safety, Handling, and Storage

While specific toxicity data for 2-Bromo-4-fluorophenylguanidine is unavailable, a safety profile can be extrapolated from its precursor, 2-Bromo-4-fluoroaniline, and the general reactivity of guanidines.

  • Hazard Classification (Predicted) : Based on its precursor, the compound should be treated as a substance that causes skin and serious eye irritation.[15][16] It may also cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[15]

  • Handling : Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.

Conclusion

2-Bromo-4-fluorophenylguanidine represents a promising yet underexplored molecule at the intersection of established pharmacological scaffolds. Its logical synthesis from readily available precursors makes it an accessible target for research laboratories. The strategic combination of a cationic guanidine core with bromo and fluoro substituents provides a strong rationale for its investigation as a modulator of ion channels and receptors, and as a potential lead for antimicrobial or anticancer drug discovery. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this versatile compound.

References

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Dawes, G. S., & Mott, J. C. (1951). Pharmacological Properties of Phenyldiguanide and Other Amidine Derivatives in Relation to Those of 5-hydroxytryptamine. PubMed. [Link]

  • Tota, M. R., & Miller, D. K. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • PubChem. 2-Bromo-4-fluoroaniline. [Link]

  • Arava, V. R., & Bandatmakuru, S. R. (2017). Synthesis of N-substituted anilines via smiles rearrangement. ResearchGate. [Link]

  • ResearchGate. Reaction of cyanamide with amine to synthesize guanidine. [Link]

  • Majumdar, S., et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. PMC. [Link]

  • Trukhanova, Y. A., et al. (2022). Synthesis and antihypoxic activity of new diphenylguanidine derivatives. ResearchGate. [Link]

  • Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • Reddy, G. S. (2017). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • ACS Publications. Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water. [Link]

  • Arava, V. R., & Bandatmakuru, S. R. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica. [Link]

  • Google Patents. CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide.
  • ScienceOpen. Biologically active guanidine alkaloids. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis. [Link]

  • Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. [Link]

  • Science of Synthesis. Product Class 13: Guanidine Derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. [Link]

  • The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

  • ACS Publications. Cyanobacterial Biofertilizer Production by Guanidine-Producing Enzymes. [Link]

  • MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

Sources

Foundational

Technical Guide: Engineering Guanidine Derivatives with Bromo and Fluoro Substituents

Executive Summary The guanidine moiety (pKa ~13.[1][2]6) acts as a "superbase" pharmacophore, critical in drug discovery for its ability to form bidentate hydrogen bonds with carboxylates and phosphates (e.g., in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The guanidine moiety (pKa ~13.[1][2]6) acts as a "superbase" pharmacophore, critical in drug discovery for its ability to form bidentate hydrogen bonds with carboxylates and phosphates (e.g., in kinase active sites or DNA minor grooves). However, the high polarity and metabolic susceptibility of the guanidinium ion often limit oral bioavailability.

This guide details the strategic incorporation of Bromine (Br) and Fluorine (F) substituents to modulate these properties.[3] Unlike random halogenation, the rational pairing of these atoms exploits orthogonal physical effects: Fluorine for metabolic blocking and pKa attenuation, and Bromine for sigma-hole driven halogen bonding.

Part 1: Strategic Rationale & SAR Logic

The Fluorine Effect: Metabolic Armor & Electronic Tuning

Fluorine is the most electronegative element (3.98 Pauling scale). When attached to an aryl-guanidine scaffold:

  • Metabolic Blocking: Replacing a C-H bond with C-F (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) at metabolic "soft spots" (typically para positions) blocks Cytochrome P450 oxidation.

  • pKa Modulation: An ortho-fluorine on an N-aryl guanidine withdraws electron density from the aromatic ring, which inductively stabilizes the neutral form of the guanidine, lowering the pKa (typically by 1–2 units). This increases the fraction of uncharged molecules at physiological pH (7.4), enhancing membrane permeability.

The Bromine Effect: The Sigma-Hole & Halogen Bonding

Bromine is large and polarizable. Unlike fluorine, it exhibits a distinct "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond axis.

  • Halogen Bonding (XB): The sigma-hole acts as a Lewis acid, interacting with Lewis bases (backbone carbonyls, water) in the target protein. This interaction is highly directional (160°–180° angle) and can be as strong as a hydrogen bond.

  • Steric Occlusion: The van der Waals radius of Br (1.85 Å) approximates a methyl group, allowing it to fill hydrophobic pockets without the metabolic liability of an alkyl chain.

SAR Visualization

The following diagram illustrates the orthogonal effects of F and Br on the guanidine core.

SAR_Logic Core Aryl-Guanidine Scaffold Fluoro Fluoro Substituent (F) Core->Fluoro Ortho/Para subst. Bromo Bromo Substituent (Br) Core->Bromo Meta/Para subst. Metab Metabolic Stability (Blocks CYP450) Fluoro->Metab C-F Bond Strength pKa pKa Modulation (Enhances Permeability) Fluoro->pKa Inductive Effect (-I) Sigma Sigma-Hole Formation Bromo->Sigma Polarizability Steric Hydrophobic Filling Bromo->Steric vdW Radius XB Halogen Bonding (Target Affinity) Sigma->XB Interaction with Lewis Bases (C=O)

Caption: Orthogonal SAR contributions of Fluoro (electronic/metabolic) and Bromo (affinity/steric) substituents on the guanidine scaffold.

Part 2: Synthetic Methodologies

Synthesis of halogenated guanidines requires avoiding harsh conditions that might cause dehalogenation (especially of bromine). The Guanylation of Anilines is the most robust approach.

Method A: The Mercury(II) Desulfurization (Classical)
  • Mechanism: Reaction of a halogenated aniline with a benzoyl thiourea, followed by desulfurization using HgCl₂.

  • Pros: Works well with electron-deficient anilines (e.g., fluoro-anilines).

  • Cons: Toxic mercury waste; not suitable for GMP scale-up.

Method B: The Boc-Thiourea / Mukaiyama Protocol (Modern Standard)

This method uses N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea or similar protected reagents. It is preferred for generating library compounds due to ease of purification.

Workflow Diagram:

Synthesis_Workflow Aniline Bromo/Fluoro-Aniline Inter Boc-Protected Guanidine Aniline->Inter + Reagent Reagent N,N'-bis(Boc)-S-methylisothiourea Reagent->Inter HgCl2 HgCl2 / Et3N (Promoter) HgCl2->Inter Optional Catalyst Deprotect TFA / DCM (Deprotection) Inter->Deprotect Final Target Guanidine Salt Deprotect->Final

Caption: General synthetic workflow for the guanylation of halogenated anilines using Boc-protected thiourea reagents.

Part 3: Experimental Protocol

Target Compound: N-(4-Bromo-2-fluorophenyl)guanidine Hydrochloride

Materials
  • 4-Bromo-2-fluoroaniline (1.0 equiv)

  • N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.1 equiv)

  • Mercury(II) chloride (HgCl₂) (1.1 equiv) [Caution: Neurotoxin]

  • Triethylamine (Et₃N) (3.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)[4]

  • Trifluoroacetic acid (TFA)

Step-by-Step Procedure

Step 1: Guanylation (Formation of Protected Guanidine)

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoroaniline (1.90 g, 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (3.19 g, 11 mmol) followed by Et₃N (4.2 mL, 30 mmol).

  • Activation: Cool the mixture to 0°C. Add HgCl₂ (2.98 g, 11 mmol) portion-wise. Note: The reaction will turn into a thick suspension.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.

  • Workup: Filter the reaction mixture through a pad of Celite to remove mercury salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the N,N'-bis(Boc)-guanidine intermediate.

Step 2: Deprotection

  • Dissolution: Dissolve the intermediate in DCM (10 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to precipitate the guanidine as a white hydrochloride salt.

  • Drying: Dry under high vacuum.

Yield: Typically 70–85%. Validation: ¹H NMR (DMSO-d₆) should show broad singlets for guanidine NH protons at δ ~7.0–7.5 ppm and aromatic signals corresponding to the 1,2,4-substitution pattern.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the impact of halogen substitution on the physicochemical properties of phenylguanidine derivatives.

Substituent (R)Est. pKaLogPMetabolic StabilityPrimary Binding Mode
H (Unsubstituted) 13.60.6Low (P450 oxidation)Ionic / H-Bond
4-Fluoro 12.90.8High (Blocked para-site)Ionic / H-Bond
4-Bromo 12.81.4ModerateHalogen Bond / Steric
2-F, 4-Br 11.51.6HighMixed (XB + Ionic)

Data derived from comparative SAR studies of guanidine DNA binders and kinase inhibitors [1, 2].

Part 5: References

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Source: RSC Advances (2025) URL:[Link] Relevance: Establishes the DNA minor groove binding affinity of 4-bromo substituted guanidines.[5][6]

  • Halogen bonding for rational drug design and new drug discovery. Source: Expert Opinion on Drug Discovery (2012) URL:[Link] Relevance: Foundational text on the use of Halogen Bonding (Sigma-hole) in ligand design.

  • On the Metabolic Stability of Fluorinated Small Molecules. Source: Journal of Medicinal Chemistry (2018) URL:[Link] Relevance: Explains the mechanistic basis for using fluorine to block metabolic soft spots.

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)... Source: Molbank (2021) URL:[4][Link] Relevance: Provides specific experimental conditions for HgCl2-mediated guanylation.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Guanidinylation of 2-Bromo-4-Fluoroaniline

-(2-Bromo-4-fluorophenyl)guanidine via Protected Intermediates Executive Summary & Strategic Analysis The conversion of 2-bromo-4-fluoroaniline into its corresponding guanidine derivative is a non-trivial transformation...

Author: BenchChem Technical Support Team. Date: February 2026


-(2-Bromo-4-fluorophenyl)guanidine via Protected Intermediates

Executive Summary & Strategic Analysis

The conversion of 2-bromo-4-fluoroaniline into its corresponding guanidine derivative is a non-trivial transformation frequently encountered in the synthesis of kinase inhibitors and peptidomimetics.

The Challenge: Electronic and Steric Deactivation

Direct guanidinylation of this specific substrate is complicated by two factors:

  • Electronic Deactivation: The fluorine atom (para) and bromine atom (ortho) are electron-withdrawing groups (EWG). This significantly lowers the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

  • Steric Hindrance: The ortho-bromine atom creates steric bulk, impeding the approach of the nucleophile to electrophilic amidine centers.

The Solution: Goodman’s Reagent ( -Di-Boc- -triflylguanidine)

Standard guanidinylating agents like


-pyrazole-1-carboxamidine or 

-methylisothioureas often fail or result in poor yields with electron-deficient anilines due to insufficient electrophilicity.

To overcome this, this protocol utilizes


-Di-Boc-

-triflylguanidine
(Goodman’s Reagent). The trifluoromethanesulfonyl (triflyl) group acts as a "super-leaving group," activating the central carbon sufficiently to capture even poor nucleophiles like 2-bromo-4-fluoroaniline. This method yields a bis-Boc protected guanidine, which aids in purification before the final deprotection.

Reaction Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from reagent selection to final salt isolation.

Guanidinylation_Workflow cluster_0 Key Mechanistic Driver Aniline Substrate: 2-Bromo-4-fluoroaniline Intermediate Intermediate: N,N'-Di-Boc-Guanidine Aniline->Intermediate Nucleophilic Attack (DCM, 25-40°C) Reagent Reagent: N,N'-Di-Boc-N''-triflylguanidine Reagent->Intermediate Base Promoter: TEA or DIPEA Base->Intermediate Scavenges TfOH Deprotection Deprotection: TFA / DCM Intermediate->Deprotection Purification (Flash Chrom.) FinalProduct Product: Guanidinium Trifluoroacetate Deprotection->FinalProduct Acidolysis

Caption: Workflow for the conversion of electron-deficient anilines to guanidines using the Triflyl-activation strategy.

Experimental Protocol A: Guanidinylation

Materials & Stoichiometry
ComponentRoleEquivalentsNotes
2-Bromo-4-fluoroaniline Substrate1.0 equivLimiting reagent.[1][2][3]

-Di-Boc-

-triflylguanidine
Reagent1.1 – 1.2 equivSlight excess ensures complete conversion of the deactivated aniline.
Triethylamine (TEA) Base2.2 equivNeutralizes the triflic acid byproduct. DIPEA can be substituted.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous.
DMAP Catalyst0.1 equivOptional: Add only if reaction stalls after 24h.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with nitrogen (

    
    ).
    
  • Dissolution: Add 2-bromo-4-fluoroaniline (1.0 equiv) and

    
    -Di-Boc-
    
    
    
    -triflylguanidine
    (1.1 equiv) to the flask.
  • Solvent Addition: Dissolve the solids in anhydrous DCM to achieve a concentration of approximately 0.2 M relative to the aniline.

  • Base Addition: Add TEA (2.2 equiv) dropwise via syringe.

    • Observation: The reaction typically remains homogeneous.

  • Reaction: Stir the mixture at room temperature (20–25 °C).

    • Timecourse: Due to the electron-deficient nature of the aniline, reaction times may range from 24 to 48 hours .

    • Optimization: If TLC shows <50% conversion after 24 hours, mild heating to 40 °C (refluxing DCM) is recommended.

  • Monitoring: Monitor by TLC (Silica; Hexanes:EtOAc 4:1). The bis-Boc guanidine product will be significantly less polar than the starting aniline.

    • Stain: The product stains strongly with Ninhydrin or PMA.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash with 5% aqueous

      
       (to remove excess base) followed by saturated 
      
      
      
      and brine.
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0%

    
     20% EtOAc in Hexanes).
    
    • Target: Isolate the

      
      -Di-Boc-
      
      
      
      -(2-bromo-4-fluorophenyl)guanidine
      .

Experimental Protocol B: Deprotection

The Boc groups must be removed to reveal the free guanidine.[4] Acidic cleavage is the standard method.

Materials
ComponentRoleConditions
Trifluoroacetic Acid (TFA) Acid50% v/v in DCM
Dichloromethane (DCM) SolventCo-solvent
Step-by-Step Procedure
  • Setup: Dissolve the purified

    
    -Di-Boc-guanidine  intermediate (from Protocol A) in DCM (approx. 0.1 M).
    
  • Acidolysis: Add an equal volume of TFA dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: LC-MS is preferred here. Look for the disappearance of the

      
       peak of the Boc-protected species and the appearance of the free guanidine mass (
      
      
      
      Da).
  • Workup (Salt Isolation):

    • Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Azeotroping: Co-evaporate with toluene (

      
      ) or diethyl ether to remove residual TFA traces.
      
    • Precipitation: Triturate the resulting oil with cold diethyl ether to precipitate the guanidinium trifluoroacetate salt .

  • Free Base (Optional): If the free base is required, dissolve the salt in MeOH and pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (<30%) Poor nucleophilicity of aniline.1. Increase reaction temp to 40°C.2. Add 10 mol% DMAP.3. Switch solvent to 1,2-dichloroethane (DCE) and heat to 60°C.
"Stuck" Intermediate Mono-Boc intermediate formed.The second Boc group can be slow to cleave. Increase TFA reaction time or switch to 4M HCl in Dioxane (stronger acid conditions).
Product is Oily Residual solvent/impurities.[5]Triturate with Hexanes/Ether to induce crystallization. If oil persists, lyophilize from water/acetonitrile.

References

  • Feichtinger, K.; Zapf, C.; Sings, H. L.; Goodman, M. "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents."[4][6] Journal of Organic Chemistry, 1998 , 63(12), 3804–3805.

    • Source:

    • Relevance: Defines the primary reagent ( -Di-Boc- -triflylguanidine) and its superiority for unreactive amines.
  • Baker, T. J.; Lipton, M. A. "A Convenient Synthesis of N,N'-Di-Boc-N''-triflylguanidine." Organic Syntheses, 2002 , 78, 91.[6]

    • Source:

    • Relevance: Provides large-scale preparation details for the reagent if commercial sources are unavailable.
  • Porcheddu, A.; De Luca, L.; Giacomelli, G. "A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines."[7] Synlett, 2009 , 2009(20), 3368–3372.[7][8]

    • Source:

    • Relevance: Discusses alternative activation strategies if the triflyl reagent is unsuitable for specific scale-up needs.
  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992, 57(8), 2497–2502.

    • Source:

    • Relevance: The primary alternative method (Pyrazole) referenced for comparison.

Sources

Application

Application Note: Synthesis of 5-Fluoro-2-aminobenzimidazole via 1-(2-Bromo-4-fluorophenyl)guanidine Cyclization

Executive Summary & Strategic Significance Benzimidazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

Benzimidazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihistamines. The specific incorporation of a fluorine atom at the C5 position often enhances metabolic stability by blocking P450 oxidation sites and increasing lipophilicity.

This guide details the conversion of 1-(2-Bromo-4-fluorophenyl)guanidine into 5-fluoro-1H-benzo[d]imidazol-2-amine . Unlike traditional condensation methods using o-phenylenediamines and cyanogen bromide (which involve highly toxic reagents), this protocol utilizes a Copper-catalyzed intramolecular C–N bond formation. This approach offers superior regiocontrol, milder conditions, and higher tolerance for sensitive functional groups.

Key Advantages of This Precursor
  • Regiospecificity: The pre-installed guanidine moiety dictates the cyclization point, avoiding the mixture of isomers often seen when alkylating pre-formed benzimidazoles.

  • Late-Stage Diversification: The resulting 2-amino group is a versatile handle for further functionalization (acylation, alkylation, or Sandmeyer-type substitutions).

Mechanistic Insight: Copper-Catalyzed Cyclization

The transformation proceeds via a Copper(I)-catalyzed intramolecular Ullmann-type amination. Understanding this mechanism is critical for troubleshooting low yields or catalyst poisoning.

The Catalytic Cycle
  • Coordination: The guanidine nitrogen coordinates to the Cu(I) species.

  • Oxidative Addition: The Cu(I) complex inserts into the Ar–Br bond, forming a transient Cu(III) intermediate.

  • Deprotonation: The base (Cs₂CO₃ or K₂CO₃) removes the proton from the attacking nitrogen, facilitating the formation of the metallocycle.

  • Reductive Elimination: The C–N bond is formed, closing the imidazole ring and regenerating the Cu(I) catalyst.

Cu_Catalytic_Cycle Start Precursor: 1-(2-Bromo-4-fluorophenyl)guanidine Cu_Coord Cu(I) Coordination (Ligand Exchange) Start->Cu_Coord + CuI / Ligand Ox_Add Oxidative Addition (Formation of Cu(III) species) Cu_Coord->Ox_Add Deprot Base-Mediated Deprotonation (HBr neutralization) Ox_Add->Deprot + Base (Cs2CO3) Red_Elim Reductive Elimination (C-N Bond Formation) Deprot->Red_Elim Red_Elim->Cu_Coord Regenerated Cu(I) Product Product: 5-Fluoro-2-aminobenzimidazole Red_Elim->Product

Figure 1: Catalytic cycle for the intramolecular cyclization of 2-halophenylguanidines.

Experimental Protocols

Protocol A: The "Gold Standard" (CuI/Phenanthroline)

Recommended for high-value synthesis where yield and reproducibility are paramount.

Reagents:

  • Precursor: 1-(2-Bromo-4-fluorophenyl)guanidine (1.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Charging: Add the precursor (1.0 mmol, 232 mg), CuI (19 mg), 1,10-phenanthroline (36 mg), and Cs₂CO₃ (652 mg) to the vial.

  • Solvation: Add anhydrous DMF (5.0 mL) via syringe.

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for Cu(I) stability).

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (lower Rf due to polarity) should disappear, replaced by a fluorescent spot under UV (254 nm).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

  • Back-Extraction: Wash the aqueous layer once with EtOAc. Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10).

Protocol B: Ligand-Free / Green Method

Recommended for scale-up or cost-sensitive applications.

Reagents:

  • Precursor: 1-(2-Bromo-4-fluorophenyl)guanidine (1.0 equiv)

  • Catalyst: Copper(II) Oxide (CuO) Nanoparticles (<50 nm) (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: DMSO (Reagent Grade)

Step-by-Step Procedure:

  • Mix precursor, CuO nanoparticles, and K₂CO₃ in DMSO.

  • Heat to 100–110°C under air (open vessel or loosely capped) for 6–8 hours.

    • Note: CuO nanoparticles act as a reservoir for catalytically active species and are robust against oxidation.

  • Filtration: Dilute with hot ethanol and filter while hot to recover the CuO catalyst (recyclable).

  • Precipitation: Pour the filtrate into ice-cold water. The benzimidazole product often precipitates as an off-white solid.

  • Collection: Filter the solid, wash with cold water, and dry. Recrystallize from EtOH if necessary.

Analytical Validation & Data

To ensure the integrity of the synthesis, compare your results against these standard metrics.

Table 1: Physicochemical Properties & Validation Data

ParameterExpected Value/ObservationDiagnostic Notes
Appearance Off-white to pale beige solidDark brown indicates residual Cu or oxidation.
LC-MS (ESI) [M+H]⁺ = 152.06 m/zLook for loss of Br isotope pattern (1:1 ratio of M/M+2).
¹H NMR (DMSO-d₆) δ 10.8 (br s, 1H, NH), 6.8–7.2 (m, 3H, Ar-H), 6.2 (s, 2H, NH₂)The broad NH peak at >10 ppm confirms the imidazole ring.
¹⁹F NMR ~ -120 to -125 ppmSingle peak (unless tautomers are slow-exchanging).
TLC (10% MeOH/DCM) R_f ≈ 0.3 – 0.4Product is UV active (blue fluorescence). Ninhydrin stain + (red/purple).

Troubleshooting & Optimization

Use the following decision tree to resolve common synthetic issues.

Optimization_Workflow Issue Problem Detected Check_SM Is Starting Material Remaining? Issue->Check_SM Check_Color Is Reaction Mixture Black/Tar? Issue->Check_Color Increase_Temp Increase Temp to 100°C Check Oxygen exclusion Check_SM->Increase_Temp Yes Check_Byproducts Check for De-bromination (Hydrodehalogenation) Check_SM->Check_Byproducts No Change_Base Switch to milder base (K3PO4 instead of Cs2CO3) Check_Color->Change_Base Yes Add_Ligand Switch to CuI/L-Proline (Milder System) Check_Byproducts->Add_Ligand Complex Mixture

Figure 2: Decision tree for reaction optimization.

Common Pitfalls
  • Incomplete Conversion: Often caused by oxygen poisoning the Cu(I) catalyst. Fix: Ensure rigorous degassing or switch to the CuO (Protocol B) method which is less air-sensitive.

  • Hydrodehalogenation: If the Br is removed but the ring doesn't close (yielding 3-fluorophenylguanidine), the temperature is too high or the solvent is "wet" (acting as a proton source). Fix: Dry solvent and lower temp.

  • Regioisomers: While rare with this precursor, ensure the starting material is pure. The 4-fluoro position is fixed relative to the guanidine, preventing isomer formation common in other routes.

References

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]

  • Li, Y., Wang, X., & Ding, K. (2011). A protocol to 2-aminobenzimidazoles via copper-catalyzed cascade addition and cyclization.[2][3][4][5] The Journal of Organic Chemistry, 76(9), 3174-3180. [Link]

  • Saha, P., Ramana, T., & Punniyamurthy, T. (2011). Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles. The Journal of Organic Chemistry, 76(1), 312–315. [Link]

  • Deng, X., Mani, N. S. (2009). Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles.[6][7] The Journal of Organic Chemistry, 74(22), 8719–8725.[7] [Link]

  • Bao, X., et al. (2020). Recent Advances in the Synthesis of 2-Aminobenzimidazoles. Advanced Synthesis & Catalysis, 362(15), 2990-3022. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(2-Bromo-4-fluorophenyl)guanidine

Part 1: Executive Summary & Strategic Analysis The Substrate Challenge 1-(2-Bromo-4-fluorophenyl)guanidine represents a "privileged scaffold" in medicinal chemistry, combining a halogenated aryl core (for metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge

1-(2-Bromo-4-fluorophenyl)guanidine represents a "privileged scaffold" in medicinal chemistry, combining a halogenated aryl core (for metabolic stability) with a guanidine tail (a classic arginine mimic for GPCR and kinase binding). However, this substrate presents a dichotomous challenge in Palladium (Pd) catalysis:

  • Catalyst Poisoning (The Guanidine Effect): The highly basic and nucleophilic guanidine moiety (

    
    ) acts as a competitive ligand. In its free base form, it coordinates strongly to electrophilic Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle (formation of inactive L_nPd(Substrate)_2 complexes).
    
  • Steric Hindrance (The Ortho Effect): The bromine atom at the ortho position (C2) creates significant steric bulk, hindering the oxidative addition step and requiring high-energy catalytic species to facilitate transmetallation.

The Solution: The "Protect-Couple-Deprotect" Strategy

While academic literature suggests "ligand-free" aqueous couplings are possible for simple guanidines, high-value drug development requires the reliability of the Protection Strategy .

This guide details a robust workflow:

  • Masking: Conversion to the bis-Boc-guanidine to nullify nucleophilicity.

  • Activation: Use of sterically demanding Buchwald ligands (e.g., XPhos, SPhos) to overcome ortho-sterics.

  • Restoration: Controlled acidic deprotection to yield the final biaryl guanidine.

Part 2: Technical Methodology & Protocols

Workflow Visualization

The following diagram outlines the critical path for transforming the substrate without compromising the guanidine integrity.

G Substrate 1-(2-Bromo-4-fluorophenyl) guanidine Protection Step 1: Protection (Boc2O, DMAP) Substrate->Protection Masking ProtectedInt Bis-Boc Intermediate (Lipophilic, Non-coordinating) Protection->ProtectedInt Yield >90% Coupling Step 2: Cross-Coupling (Pd-XPhos, Ar-B(OH)2) ProtectedInt->Coupling Suzuki-Miyaura CoupledInt Biaryl Intermediate Coupling->CoupledInt C-C Bond Formation Deprotection Step 3: Deprotection (TFA/DCM) CoupledInt->Deprotection Cleavage FinalProduct Functionalized Biaryl Guanidine Deprotection->FinalProduct Salt Formation

Caption: Logical workflow for the functionalization of guanidine-containing aryl halides.

Step 1: Guanidine Protection (Bis-Bocylation)

Goal: Convert the polar, coordinating guanidine into a lipophilic, non-coordinating species.

Reagents:

  • Substrate: 1-(2-Bromo-4-fluorophenyl)guanidine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.5 equiv)
    
  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF[1]

Protocol:

  • Suspend the guanidine substrate in DCM (

    
    ).
    
  • Add

    
     followed by DMAP. The suspension may not clear immediately.
    
  • Cool to

    
     and add 
    
    
    
    portion-wise (gas evolution possible).
  • Warm to room temperature (RT) and stir for 4–12 hours.

  • Checkpoint: Monitor by TLC/LCMS. The product should be the bis-Boc species (typically

    
    ).
    
  • Workup: Wash with

    
     (to remove DMAP/unreacted amine), then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The product is usually a white crystalline solid.

Step 2: The Suzuki-Miyaura Cross-Coupling

Goal: Install the biaryl motif while overcoming ortho-steric hindrance.

Rationale: We utilize XPhos Pd G2 or SPhos Pd G2 precatalysts. These ligands are bulky (biaryl phosphines), which promotes the reductive elimination step in sterically crowded systems and prevents the formation of inactive Pd-dimers.

Reaction Matrix:

ComponentRecommendationFunction
Catalyst XPhos Pd G2 (2–5 mol%)Pre-formed active species; air stable.
Ligand XPhos (optional 1-2 mol% extra)Ensures catalyst longevity.
Base

(

aq)
Strong enough for transmetallation; compatible with Boc.
Solvent 1,4-Dioxane or TolueneHigh boiling point; good solubility for lipophilic Boc-intermediate.
Temperature

Required to overcome steric activation barrier.

Detailed Protocol:

  • Setup: Charge a reaction vial with the bis-Boc-protected bromide (1.0 equiv), Boronic Acid (

    
     equiv), and XPhos Pd G2 (
    
    
    
    equiv).
  • Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (

    
    ) and degassed 
    
    
    
    (3.0 equiv).
  • Reaction: Heat to

    
     with vigorous stirring (biphasic mixture requires efficient mixing).
    
  • Monitoring: Check LCMS after 2 hours. Look for the disappearance of the bromide.

    • Note: If protodeboronation (loss of boron group) is observed, switch base to

      
       or 
      
      
      
      .
  • Workup: Dilute with EtOAc, wash with water/brine. Pass through a Celite pad to remove Pd black.

  • Isolation: Concentrate and purify via flash chromatography.

Step 3: Global Deprotection

Goal: Reveal the active guanidine moiety.

Protocol:

  • Dissolve the coupled intermediate in DCM (

    
    ).
    
  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

    • Alternative:

      
       in Dioxane for HCl salt formation.
      
  • Stir at RT for 1–3 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove excess TFA.
    
  • Final Form: The product will be the TFA salt. To obtain the free base (if unstable), use a basic resin (e.g., PL-HCO3 MP) or reverse-phase HPLC with ammonium bicarbonate buffer.

Part 3: Mechanistic Insights & Troubleshooting

The "Ortho-Effect" in Catalysis

The 2-bromo position is sterically crowded. Standard ligands like


 often fail here because the rate of oxidative addition is too slow, leading to catalyst decomposition.

Why XPhos/SPhos?

  • Electron Rich: Facilitates oxidative addition into the

    
     bond.
    
  • Steric Bulk: The ligand "wraps" around the Pd center, enforcing a mono-ligated

    
     species which is highly active. It also creates a "pocket" that accelerates the difficult reductive elimination step to form the hindered biaryl bond.
    
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst DeactivationEnsure thorough degassing. Switch to SPhos Pd G2. Increase Temp to

.
Deborylation (Ar-H formed) Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid. Lower temp to

. Use anhydrous conditions (CsF in dry Dioxane).
Pd Black Formation Catalyst AggregationAdd 2-5 mol% free ligand (XPhos) to stabilize the active species.
Partial Deprotection Thermal instability of BocEnsure base is not hydroxide.

is usually safe, but switch to

if Boc loss occurs during coupling.
Safety & Handling
  • Guanidines: Often hygroscopic and irritating. Handle salts (TFA/HCl) to minimize dust.

  • Palladium: Heavy metal waste must be segregated.

  • TFA: Corrosive. Use in a fume hood.

Part 4: References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides." Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Feichtinger, K., et al. (1998). "Diprotected Guanidines: Synthesis and Application." The Journal of Organic Chemistry.

  • Li, S., et al. (2007).[2][3] "Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media." The Journal of Organic Chemistry. (Note: Cited as contrast to the protected method).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Guanidinylation of Electron-Poor Anilines

Welcome to the Advanced Synthesis Support Module. Topic: Overcoming Nucleophilic Deactivation in Aniline Guanidinylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Overcoming Nucleophilic Deactivation in Aniline Guanidinylation. Ticket ID: #GUAN-EWG-001

Core Analysis: The "Nucleophilicity Gap"

The Problem: Standard guanidinylation reagents (e.g., 1H-pyrazole-1-carboxamidine) rely on the nucleophilic attack of the amine. Electron-poor anilines (substituted with


, 

,

, or halogens) possess a nitrogen lone pair that is heavily delocalized into the aromatic system.

The Consequence: The


 of the conjugate acid of these anilines often drops below 2.0. Standard electrophiles are simply not "hot" enough to induce a reaction, leading to:
  • Recovered starting material (0% conversion).

  • Formation of urea byproducts (hydrolysis of intermediates).

  • Need for forcing conditions (high heat) that degrade sensitive substrates.

The Solution Architecture: To bridge this gap, we must shift from Nucleophile-Dependent methods to Electrophile-Activated systems.

Decision Matrix: Reagent Selection

Use the following logic flow to select your protocol based on substrate deactivation.

G Start Analyze Substrate (Aniline pKa) Standard Standard Aniline (pKa > 4.0) (e.g., p-Toluidine) Start->Standard Electron Rich Weak Weakly Deactivated (pKa 2.5 - 4.0) (e.g., 4-Chloroaniline) Start->Weak Halogenated Poor Electron-Poor (pKa < 2.5) (e.g., 4-Nitroaniline) Start->Poor Strong EWG Reagent1 Reagent A: Pyrazole-1-carboxamidine Standard->Reagent1 High Yield Reagent2 Reagent B: Goodman's Reagent (Triflyl-guanidine) Weak->Reagent2 Preferred Poor->Reagent2 First Choice Reagent3 Reagent C: Mercury/TCT Promoted (Thiourea Desulfurization) Poor->Reagent3 If Sterically Hindered

Caption: Protocol selection based on the electronic deactivation of the aniline substrate.

Technical Modules & Protocols

Module A: The "Gold Standard" (Goodman's Reagent)

Reagent:


-Di-Boc-

-triflylguanidine Mechanism: The triflyl (

) group turns the guanidine into a "super-electrophile," allowing even weak nucleophiles to attack.

Protocol:

  • Stoichiometry: 1.0 equiv Aniline : 1.0–1.2 equiv Goodman's Reagent : 1.1 equiv TEA.

  • Solvent: DCM (Anhydrous). Critical: Moisture leads to triflyl hydrolysis.

  • Procedure:

    • Dissolve aniline and Goodman's reagent in DCM (

      
       concentration).
      
    • Add Triethylamine (TEA) dropwise.

    • Stir at Room Temperature (RT) for 4–24 hours.

  • Workup: Dilute with DCM, wash with

    
     (removes TEA), then Brine. Dry over 
    
    
    
    .

Why it works: The triflamide anion (


) is an exceptional leaving group (

), driving the equilibrium forward even with poor nucleophiles [1].
Module B: The "Nuclear Option" (Desulfurization)

Reagent:


-bis(Boc)thiourea + 

(or Cyanuric Chloride) Mechanism: Forces the formation of a highly reactive carbodiimide intermediate in situ.

Protocol:

  • Stoichiometry: 1.0 equiv Aniline : 1.0 equiv Thiourea : 1.1 equiv

    
     : 2.2 equiv TEA.
    
  • Solvent: DMF (Dry).

  • Procedure:

    • Dissolve thiourea and aniline in DMF.

    • Cool to

      
      . Add TEA.
      
    • Add

      
       (Caution: Toxic). The solution will become cloudy (HgS precipitation).
      
    • Allow to warm to RT and stir.

  • Workup: Filter through Celite (to remove HgS). Dilute filtrate with EtOAc, wash with water (

    
    ) to remove DMF.
    

Why it works: Mercury has an extreme affinity for sulfur (thiophilicity). It rips the sulfur off the thiourea, creating a carbodiimide (


) which is susceptible to attack by the aniline [2].

Troubleshooting Guide (FAQ)

Q1: I am using Goodman's reagent, but I still see 50% starting material after 24 hours.

  • Diagnosis: The triflyl reagent may have hydrolyzed, or the aniline is too deactivated for RT conditions.

  • Fix 1 (Concentration): Increase reaction concentration from

    
     to 
    
    
    
    . Guanidinylation is bimolecular; higher concentration exponentially favors the product.
  • Fix 2 (Base Switch): Switch from TEA to DIPEA (Hunig's base) or

    
      (if substrate allows). Stronger deprotonation of the aniline increases its nucleophilicity.
    

Q2: The reaction mixture turned deep yellow/orange.

  • Status: Normal.

  • Explanation: The liberation of the triflamide byproduct often colors the solution. This acts as a visual indicator that the reaction is progressing. Do not discard.

Q3: I obtained the product, but the Boc groups won't come off with TFA/DCM.

  • Diagnosis: Electron-poor guanidines are less basic. The protonation of the guanidine (required to assist Boc removal) is less favorable.

  • Fix: Use

    
     in Dioxane (
    
    
    
    )
    or heat the TFA/DCM mixture to
    
    
    . The stronger acid/heat is required to protonate the deactivated guanidine core to facilitate elimination.

Q4: I see a major byproduct that matches the mass of a Urea.

  • Diagnosis: Hydrolysis.[1]

  • Root Cause: Water entered the reaction. The intermediate carbodiimide (in Method B) or the activated reagent (Method A) reacted with water instead of your aniline.

  • Fix: Flame-dry glassware and use fresh anhydrous solvents. Add

    
     molecular sieves to the reaction vessel.
    

Comparative Data: Yield Improvement

Comparison of yields for 4-Nitroaniline (highly deactivated).

MethodReagentConditionsYield (%)Notes
Standard Pyrazole-1-carboxamidineDMF,

< 10%Mostly SM recovered
Module A Triflyl-guanidine (Goodman)DCM, RT85-92% Clean conversion [1]
Module B Thiourea +

DMF, RT90-95% Toxic waste (HgS)
Green Thiourea + Mukaiyama Rgt.DCM, RT60-70%Lower yield for EWG

Mechanistic Visualization

Pathway: Goodman's Reagent Activation Understanding the "Super-Electrophile" shift.

Mechanism Reagent N,N'-Di-Boc-N''-triflylguanidine (Electrophile) TS Tetrahedral Intermediate Reagent->TS Aniline E-Poor Aniline (Weak Nucleophile) Aniline->TS Attack Leaving Triflamide Anion (Super Leaving Group) TS->Leaving Elimination Product Protected Guanidine TS->Product Collapse

Caption: The triflyl group (Tf) creates a highly reactive center, permitting attack by weak aniline nucleophiles.

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[2][3] Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. Journal of Organic Chemistry, 63(12), 3804–3805.

  • Kim, K. S., & Qian, L. (1993). Improved method for the preparation of guanidines. Tetrahedron Letters, 34(48), 7677-7680.

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497–2502.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, (iv), 49-87.

Sources

Optimization

Technical Support Center: Guanidine Synthesis Purification

Topic: Removal of Cyanamide Impurities Ticket ID: GUA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Sticky" Problem Welcome to the Guanidine Synthesis Support Center. If you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Cyanamide Impurities

Ticket ID: GUA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Problem

Welcome to the Guanidine Synthesis Support Center. If you are here, you are likely facing a common but frustrating paradox in medicinal chemistry: Polarity Overlap.

Both your product (Guanidine,


) and your impurity (Cyanamide, 

) are small, polar, and water-soluble. Standard liquid-liquid extraction (LLE) often fails because both species prefer the aqueous phase, or they "streak" together on standard C18 silica.

This guide moves beyond standard workups. We utilize the massive basicity difference between the two species to create a self-validating separation protocol .

Module 1: Diagnosis – "The Ghost Peak"

User Issue: "My LC-MS looks clean, but my NMR shows extra protons, or my bioassay is showing unexpected toxicity."

Root Cause: Cyanamide (


) is often invisible to standard detection methods.[1]
  • UV Blindness: It lacks a strong chromophore above 210 nm.[1]

  • Mass Spec Void: Its low molecular weight often causes it to elute in the void volume (dead time) or be suppressed by solvent ions.[1]

Diagnostic Workflow

Use this decision tree to confirm the presence of cyanamide before attempting purification.

DetectionLogic Start Suspected Impurity UV_Check Check UV < 200nm Start->UV_Check Deriv Colorimetric Test (Pentacyanoammineferrate) UV_Check->Deriv No Peak Visible HNMR 1H NMR (D2O) UV_Check->HNMR Ambiguous Peak Confirm Confirm Cyanamide Deriv->Confirm Turns Red/Violet HNMR->Confirm Broad singlet ~5-6 ppm

Figure 1: Diagnostic logic for identifying low-molecular-weight cyanamide impurities.

Actionable Protocol: The Colorimetric Spot Test If you lack a specialized HPLC method, use this rapid spot test:

  • Dissolve a trace of crude material in water.[1]

  • Add 1 drop of Sodium Pentacyanoammineferrate (II) solution.

  • Result: A distinct red/violet color indicates free cyanamide.[1]

Module 2: The Chemical Solution (pKa Swing)

User Issue: "I tried extracting with DCM/Water, but the impurity followed my product."

Scientific Solution: You must exploit the


  (Delta pKa).[1]
  • Guanidine Product: Highly basic (

    
    ).[1] At pH 7, it is cationic (
    
    
    
    ).[1]
  • Cyanamide: Amphoteric but essentially neutral at pH 7 (

    
     for deprotonation).[1]
    
Protocol A: The "Reverse Salt" Crash

Instead of extracting out the impurity, we precipitate the product as a specific salt, leaving cyanamide in the mother liquor.

StepActionMechanistic Rationale
1 Dissolve crude in minimal EtOH or Acetonitrile .Cyanamide is highly soluble in organic solvents; Guanidine salts are less so.[1]
2 Add 1.1 eq of Anhydrous HCl (in dioxane/ether).Protonates the guanidine to form the Guanidinium-Cl salt.[1]
3 Cool to 0°C and add Et₂O (Diethyl Ether) dropwise.Lowers the dielectric constant, forcing the ionic guanidinium salt to crash out.
4 Filter and wash with cold Et₂O.[1]Crucial: Cyanamide remains dissolved in the ether/alcohol mix.[1]

Validation Check: Run the Diagnostic Spot Test (Module 1) on the solid filter cake. It should be negative.

Module 3: The Chromatographic Solution (SCX)

User Issue: "My product is an oil and won't crystallize. Flash chromatography isn't separating them."

Scientific Solution: Standard Silica (Normal Phase) interacts via polarity.[1] Since both are polar, separation is poor.[1] Strong Cation Exchange (SCX) interacts via charge.[1]

  • Guanidine: Permanently charged (+) under acidic/neutral conditions.[1]

  • Cyanamide: Neutral (0) under acidic/neutral conditions.[1]

Protocol B: SCX "Catch and Release"

This is the most robust method for removing non-basic impurities from guanidines.[1]

SCX_Mechanism cluster_0 Step 1: Load (pH 7) cluster_1 Step 2: Wash (MeOH) cluster_2 Step 3: Elute (NH3/MeOH) Resin SCX Resin (SO3-) Guanidine Guanidine (+) BINDS Resin->Guanidine Ionic Bond Cyanamide Cyanamide (0) PASSES Resin->Cyanamide No Interaction Wash Methanol Wash Impurity_Waste Waste: Cyanamide Removed Wash->Impurity_Waste Ammonia 2M NH3 in MeOH Product Pure Guanidine RELEASED Ammonia->Product Displaces Product

Figure 2: The "Catch and Release" mechanism using Strong Cation Exchange (SCX) cartridges.

Detailed Workflow:

  • Conditioning: Flush SCX cartridge with MeOH.

  • Loading: Dissolve crude mixture in MeOH (or 5% AcOH/MeOH if solubility is poor). Load onto cartridge.

    • Why? The sulfonic acid groups (

      
      ) capture the Guanidine (
      
      
      
      ). Cyanamide (
      
      
      ) flows through.[1][2]
  • Washing: Flush with 2-3 column volumes of MeOH .

    • Validation: Test the eluate with the colorimetric test. Continue washing until negative.[1]

  • Elution: Flush with 2M NH₃ in MeOH .

    • Why? The massive excess of ammonia displaces the guanidine from the resin.

  • Finish: Concentrate the ammonia fraction to yield pure guanidine free base.

Module 4: Safety & Regulatory (FAQ)

Q: Is trace cyanamide acceptable in my drug candidate? A: No. Cyanamide is a known toxicant and skin irritant.[1] Under ICH M7 guidelines (mutagenic impurities), it must be controlled to very low levels (often ppm range) depending on the daily dose.[1] It is also an alcohol deterrent (inhibits aldehyde dehydrogenase), meaning even trace amounts can cause adverse reactions in patients consuming alcohol.[1]

Q: Can I use water washes? A: Only if your guanidine is highly lipophilic (attached to a large greasy chain).[1]

  • If LogP > 3: Dissolve in EtOAc, wash with Water (x3) .[1] Cyanamide partitions into water.[1]

  • If LogP < 1: Do NOT use water washes; you will lose your product.[1] Use Protocol B (SCX).[1]

Summary of Specifications

MethodBest For...Key ReagentRemoval Efficiency
Salt Crash Crystalline productsHCl / Et₂OHigh (>95%)
SCX SPE Oily / Polar productsSulfonic Acid ResinVery High (>99%)
Water Wash Lipophilic GuanidinesWater / EtOAcModerate (Partition dependent)

References

  • Detection of Cyanamide: Drozdov, F. V., & Kotov, V. M. (2020).[1][3] Guanidine: A Simple Molecule with Great Potential. INEOS OPEN.[1] Link

  • pKa Data & Properties: Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • SCX Purification Logic: Biotage Application Notes. ISOLUTE® SCX Strong Cation Exchange Sorbent. Link

  • Toxicity & Safety: National Center for Biotechnology Information.[1] (2025).[1][3][4][5][6] PubChem Compound Summary for CID 9864, Cyanamide. Link

  • General Synthesis & Impurities: Katritzky, A. R., et al. (2005).[1] Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Bromo-Phenylguanidines

Topic: Stability of bromo-substituted phenylguanidines under basic conditions. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of bromo-substituted phenylguanidines under basic conditions. Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Format: Interactive Troubleshooting Guide & Knowledge Base.

Introduction: The Stability Paradox

Bromo-substituted phenylguanidines are high-value intermediates in drug discovery, often serving as precursors for complex heterocycles or as arginine mimetics. However, their handling presents a chemical paradox: while the guanidine moiety is a strong base (


), exposing it to external basic conditions (

) triggers rapid degradation pathways.

This guide deconstructs the two primary instability mechanisms—Hydrolytic Cleavage and Intramolecular Cyclization —and provides actionable protocols to preserve compound integrity.

Module 1: The Hydrolysis Hazard (General Base Instability)

The Issue: Users frequently report the "disappearance" of the guanidine peak in LC-MS, replaced by a urea derivative or an aniline. This is not an oxidation issue; it is base-mediated hydrolysis.

Mechanism: The Tetrahedral Collapse

Under strongly basic conditions, the guanidinium cation (


) is deprotonated to the free base. The free base is an electrophile at the central carbon, susceptible to attack by hydroxide ions (

).

DOT Diagram: Hydrolysis Pathway

Hydrolysis Guanidine Phenylguanidine (Free Base) Intermediate Tetrahedral Intermediate Guanidine->Intermediate + OH- OH OH- Attack OH->Intermediate Products Phenylurea + Ammonia Intermediate->Products - NH3 Collapse Elimination of NH3

Caption: Base-mediated hydrolysis mechanism converting phenylguanidine to phenylurea.

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
LC-MS shows [M-17]+ peak (Urea formation) pH > 12 and/or Temp > 25°CAcidify: Maintain pH < 10 during workup. Store as HCl or Carbonate salt, never as free base.
Strong ammonia smell Advanced hydrolysisDiscard: Sample is irreversibly degraded.
Precipitation in basic buffer Formation of insoluble free baseSolubilize: Use DMSO/Water mixtures; do not heat to dissolve.

Module 2: The Cyclization Trap (Ortho-Bromo Specifics)

The Issue: If the bromine is in the ortho (2-position) relative to the guanidine, the compound is intrinsically unstable. It will spontaneously cyclize to form 2-aminobenzimidazole , releasing HBr.

Mechanism: Intramolecular / Cyclization

While intermolecular nucleophilic aromatic substitution (


) is slow without strong electron-withdrawing groups, the intramolecular proximity of the guanidine nitrogen to the ortho-bromine effectively increases the local concentration of the nucleophile, driving the reaction even under mild conditions.

DOT Diagram: Cyclization Pathway

Cyclization Start o-Bromo Phenylguanidine Transition Transition State (N attacks C-Br) Start->Transition Heat or Base Product 2-Aminobenzimidazole Transition->Product Byproduct HBr (Neutralized by Base) Transition->Byproduct

Caption: Intramolecular cyclization of o-bromo phenylguanidine to benzimidazole.

Critical Factor: Trace Metals

Even if you are not applying heat, trace amounts of Copper (Cu) or Palladium (Pd) from previous synthetic steps can catalyze this cyclization rapidly, even at room temperature.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
New peak with [M-HBr] mass Ortho-cyclization to benzimidazoleCryogenics: Perform all basic workups at 0°C. Store at -20°C.
Reaction turns blue/green Copper contamination catalyzing cyclizationScavenge: Add EDTA or QuadraPure™ scavengers to the crude mixture before basification.
Yield loss during drying Thermal cyclization in vac ovenLyophilize: Freeze-dry from frozen aqueous/acidic solution instead of heat drying.

Module 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Assay

Use this protocol to validate the shelf-life of your specific bromo-phenylguanidine batch.

  • Preparation: Dissolve 1 mg of sample in 1 mL of 0.1 N HCl (Reference Standard).

  • Stress Test: Dissolve 1 mg of sample in 1 mL of 0.1 N NaOH .

  • Incubation: Hold both samples at 25°C for 4 hours.

  • Quench: Neutralize the NaOH sample with equal volume 0.1 N HCl.

  • Analysis: Inject both on C18 column (Gradient: 5% to 95% ACN in Water + 0.1% TFA).

  • Interpretation:

    • Reference: Single peak (Guanidine).

    • Stress:[1][2][3][4][5] Look for earlier eluting peak (Urea - Hydrolysis) or later eluting hydrophobic peak (Benzimidazole - Cyclization).

Protocol B: Safe Workup for "Free Basing"

If you must isolate the free base (e.g., for a specific reaction), follow this strict temperature-controlled protocol.

  • Cool: Chill the aqueous reaction mixture to 0°C in an ice/salt bath.

  • Biphasic Setup: Add cold Dichloromethane (DCM) or Ethyl Acetate.

  • Basify: Slowly add saturated

    
     (mild base) dropwise with vigorous stirring. Do not use NaOH. 
    
  • Monitor: Check pH. Stop immediately once pH reaches 10-11.

  • Extract: Separate layers quickly (keep cold).

  • Dry: Dry organic layer over

    
     (neutral) at 0°C.
    
  • Concentrate: Rotovap with bath temperature < 20°C .

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store bromo-phenylguanidine in DMSO? A: Yes, but only if the DMSO is dry and neutral. DMSO is hygroscopic; absorbed water can initiate hydrolysis over time. For long-term storage, we recommend storing as the HCl or Carbonate salt in solid form at -20°C.

Q2: Why is the para-bromo analog more stable than the ortho-bromo? A: The para-bromo substituent cannot undergo intramolecular cyclization due to geometric constraints (it would require a strained trans-annular bridge). However, it is still susceptible to general hydrolysis (Module 1).

Q3: I see a "doublet" peak in NMR for the guanidine protons. Is this degradation? A: Likely not. Guanidines often exhibit restricted rotation around the C-N partial double bond, leading to rotamers visible in NMR. Run the NMR at elevated temperature (e.g., 50°C) to see if the peaks coalesce. If they do, it is rotamerism, not degradation.

Q4: Can I use triethylamine (TEA) to neutralize the salt? A: TEA is often too weak to fully deprotonate a guanidinium salt (


 difference). However, it is safer than NaOH. If you need a non-nucleophilic strong base, consider Potassium tert-butoxide (

) in anhydrous conditions, but be wary of

side reactions.

References

  • Katritzky, A. R.; Rogovoy, B. V. (2005). Recent advances in the synthesis of guanidines. Arkivoc , 2005(4), 49-87. Link

  • Evindar, G.; Batey, R. A. (2006). Copper-catalyzed synthesis of benzimidazoles and other fused heteroaromatic compounds. Journal of Organic Chemistry , 71(5), 1802-1808. Link

  • Kovacevic, B.; Maksic, Z. B. (2002). Basicity of substituted guanidines: A theoretical study. Journal of Physical Organic Chemistry , 15(11), 765-774. Link

  • Galan, A.; de Mendoza, J. (2001). Guanidinium receptors as enantioselective amino acid membrane carriers. Accounts of Chemical Research , 34(6), 522-522. Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation of halogenated phenylguanidines

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Halogenated Phenylguanidines Authored by a Senior Application Scientist This guide provides an in-depth comparison and analysis of the gas-phase fragm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Halogenated Phenylguanidines

Authored by a Senior Application Scientist

This guide provides an in-depth comparison and analysis of the gas-phase fragmentation behavior of halogenated phenylguanidines, a compound class relevant in pharmaceutical development and other chemical industries. We will explore the foundational principles of their ionization and fragmentation, detail the profound influence of halogen substitution on fragmentation pathways, and provide robust experimental protocols for their analysis. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and quantification.

Introduction: The Analytical Challenge of Phenylguanidines

Phenylguanidines are characterized by a highly basic guanidinium group attached to a phenyl ring. This functional group makes them readily protonated, and thus ideal candidates for analysis by electrospray ionization mass spectrometry (ESI-MS). When the phenyl ring is substituted with halogens (F, Cl, Br, I), the molecule's chemical properties and, consequently, its mass spectrometric behavior are significantly altered. Understanding these changes is critical for confident structural identification, metabolite profiling, and impurity analysis. This guide will dissect the characteristic fragmentation patterns, providing a predictive framework for researchers in the field.

Foundational Principles: Ionization and Fragmentation

To analyze halogenated phenylguanidines, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. The process involves creating ions, selecting a specific ion, fragmenting it, and analyzing the resulting fragments.

  • Electrospray Ionization (ESI): Due to the high basicity of the guanidine moiety, these compounds are almost exclusively analyzed in positive ion mode ESI. The guanidine group readily accepts a proton ([M+H]⁺) in the ESI source, leading to highly efficient ionization and strong signal intensity.

  • Collision-Induced Dissociation (CID): To elicit structural information, the protonated precursor ions are subjected to fragmentation. Collision-induced dissociation (CID) is the most common technique, where ions are accelerated and collided with neutral gas molecules like argon or nitrogen.[1] This collision converts kinetic energy into internal energy, which excites the ion and causes it to break apart at its weakest bonds, revealing its underlying structure.[1][2]

General Fragmentation Pathways of the Phenylguanidine Core

Before examining the influence of halogens, it is essential to understand the fragmentation of the core phenylguanidine structure. Upon collisional activation, the protonated phenylguanidine ion typically undergoes several characteristic cleavages related to the guanidinium group.

  • Loss of Ammonia (NH₃): A common fragmentation pathway involves the neutral loss of ammonia (17 Da). This occurs from the protonated guanidinium group.

  • Loss of Cyanamide (NH₂CN): Another diagnostic fragmentation is the elimination of cyanamide (42 Da), which also originates from the guanidine functional group.[3]

  • Cleavage of the C-N bond: Scission of the bond connecting the phenyl ring to the guanidine group can also occur, leading to ions representative of the aniline portion or the guanidine portion of the molecule.

These primary fragmentations provide the baseline pattern that is subsequently modified by the presence and type of halogen substituent.

The Decisive Role of Halogenation in Fragmentation

The identity and position of the halogen atom on the phenyl ring introduce new, often dominant, fragmentation channels and provide unique diagnostic markers.

Isotopic Signatures: The Telltale Signs of Chlorine and Bromine

Chlorine and bromine have distinctive isotopic patterns that are invaluable for rapid identification.

  • Chlorine: A compound containing one chlorine atom will exhibit a characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 3:1.[4]

  • Bromine: A compound with one bromine atom will show an M+ and M+2 pattern with a nearly 1:1 intensity ratio.[4]

These signatures are preserved in the fragment ions that retain the halogen, making it possible to track the halogen through the fragmentation pathway.

Halogen-Specific Fragmentation Channels

The primary influence of the halogen is the introduction of two key fragmentation pathways:

  • Loss of Hydrogen Halide (HX): A common fragmentation for halogenated aromatic compounds is the elimination of a neutral hydrogen halide molecule (e.g., HCl, HBr). This is a low-energy fragmentation process.

  • Loss of the Halogen Radical (X•): Cleavage of the C-X bond can result in the loss of the halogen as a radical. The propensity for this fragmentation pathway is dependent on the C-X bond strength, which follows the trend F > Cl > Br > I. Therefore, loss of an iodine radical is more favorable than loss of a fluorine radical.[4][5]

Comparative Fragmentation Analysis: A Case Study

To illustrate these principles, let's compare the expected fragmentation of three isomeric compounds: 4-fluorophenylguanidine, 4-chlorophenylguanidine, and 4-bromophenylguanidine.

Feature4-Fluorophenylguanidine4-Chlorophenylguanidine4-Bromophenylguanidine
Precursor Ion [M+H]⁺ m/z 154m/z 170 / 172 (3:1)m/z 214 / 216 (1:1)
Primary Neutral Loss Loss of NH₃ (m/z 137)Loss of HCl (m/z 134)Loss of HBr (m/z 134)
Secondary Neutral Loss Loss of HF (m/z 134)Loss of NH₃ (m/z 153/155)Loss of NH₃ (m/z 197/199)
Guanidine Fragments Loss of NH₂CN (m/z 112)Loss of NH₂CN (m/z 128/130)Loss of NH₂CN (m/z 172/174)
Key Differentiator The primary loss is typically ammonia due to the strong C-F bond.The presence of the 3:1 isotopic pattern and facile loss of HCl.The presence of the 1:1 isotopic pattern and facile loss of HBr.

This comparative data highlights how the fragmentation signature can be used to unambiguously identify the type of halogen present in an unknown phenylguanidine analogue.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of halogenated phenylguanidines.

Sample and Standard Preparation
  • Prepare a 1 mg/mL stock solution of the phenylguanidine standard in methanol.

  • Perform serial dilutions using 50:50 methanol:water to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • For unknown samples, dissolve them in the initial mobile phase composition to ensure good peak shape.

Liquid Chromatography (LC) Method
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for these moderately polar compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to aid in positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the reverse-phase column.
Gradient 5% B to 95% B over 8 minutesA typical gradient suitable for screening and separating compounds of varying polarity.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.[6]
Injection Vol. 5 µLA typical injection volume to avoid column overloading.
Mass Spectrometry (MS) Method
ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)The basic guanidine group is readily protonated.
Capillary Voltage 3.5 kVOptimizes the ESI spray and ion generation.[7]
Source Temp. 150 °CAssists in desolvation of the ESI droplets.[6]
Desolvation Temp. 400 °CCompletes the desolvation process to generate gas-phase ions.
Gas Flow 800 L/hrAids in desolvation.
Scan Type Product Ion Scan (for fragmentation pattern discovery) or Multiple Reaction Monitoring (MRM for quantification)Product ion scans are used to generate the fragmentation spectra discussed in this guide.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.[6]
Collision Energy Ramped 10-40 eVRamping the energy ensures that both low-energy (e.g., loss of HX) and high-energy (e.g., ring cleavage) fragmentations are observed.

Visualization of Workflows and Mechanisms

Visual diagrams are essential for conceptualizing both the experimental process and the chemical transformations occurring within the mass spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System Stock Stock Solution (1 mg/mL) Dilution Serial Dilutions (1-1000 ng/mL) Stock->Dilution LC LC Separation (C18 Column) Dilution->LC ESI Ionization (ESI+) LC->ESI Q1 Precursor Selection (Quadrupole 1) ESI->Q1 CID Fragmentation (Collision Cell) Q1->CID Q3 Fragment Analysis (Quadrupole 3) CID->Q3 Detector Detection Q3->Detector Data Data Analysis & Interpretation Detector->Data

Caption: Experimental workflow from sample preparation to data analysis.

fragmentation_pathway cluster_losses Primary Fragmentation Precursor 4-Chlorophenylguanidine [M+H]⁺ m/z 170/172 Loss_HCl Fragment A [C₇H₈N₃]⁺ m/z 134 Precursor->Loss_HCl - HCl (36 Da) Loss_NH3 Fragment B [C₇H₇N₂Cl]⁺ m/z 153/155 Precursor->Loss_NH3 - NH₃ (17 Da) Loss_Cyanamide Fragment C [C₆H₇NCl]⁺ m/z 128/130 Precursor->Loss_Cyanamide - CH₂N₂ (42 Da)

Caption: Key fragmentation pathways for protonated 4-chlorophenylguanidine.

Conclusion

The mass spectrometric fragmentation of halogenated phenylguanidines is systematic and predictable. The core structure provides characteristic losses of ammonia and cyanamide, while the halogen substituent introduces highly diagnostic isotopic patterns (for Cl and Br) and specific neutral loss pathways (HX and X•). By understanding these fundamental rules and employing a robust LC-MS/MS protocol, researchers can confidently identify and characterize these compounds. This guide provides the foundational knowledge and practical methodology to serve as a valuable resource for scientists in the field.

References

  • Ke, S., & Zha, W. (2021). Proguanil and cycloguanil are organic cation transporter and multidrug and toxin extrusion substrates. PMC.
  • Beck, J., et al. (2022). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PMC.
  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Available at: [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Eberlin, M. N., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Interpretation of mass spectra. (n.d.). Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

  • Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Wang, T., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC. Available at: [Link]

  • Zaikin, V. G., & Mikaya, A. I. (2018). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

Sources

Comparative

Precision Characterization of Aryl Guanidine C=N Stretches: A Comparative Spectroscopy Guide

Executive Summary: The Diagnostic Challenge In drug discovery, the guanidine moiety is a "privileged structure," essential for high-affinity binding in targets like GPCRs (e.g., clonidine) and kinases. However, its chara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

In drug discovery, the guanidine moiety is a "privileged structure," essential for high-affinity binding in targets like GPCRs (e.g., clonidine) and kinases. However, its characterization is notoriously difficult due to prototropic tautomerism and Y-aromaticity (resonance delocalization).

This guide provides a definitive framework for identifying the C=N stretching vibration in aryl guanidines using Infrared (IR) Spectroscopy. Unlike simple amines or amides, aryl guanidines exhibit a dynamic spectral signature heavily influenced by protonation state and aryl substitution. We compare this signature against common bio-isosteres (amidines, ureas) to ensure precise structural validation.

Core Technical Analysis: The Guanidine Signature

The "Y-Aromatic" Resonance System

The guanidine core (


) is unique because its positive charge (in the conjugate acid) is delocalized over three nitrogen atoms, creating a highly symmetric, resonance-stabilized cation. This phenomenon, known as Y-aromaticity, fundamentally alters the IR spectrum compared to the neutral species.
Spectral Behavior by State:
  • Neutral Aryl Guanidine (

    
    ):  Exists primarily in the imino form. The 
    
    
    
    bond is localized, resulting in a distinct stretching vibration.
  • Guanidinium Cation (

    
    ):  Upon protonation (common in physiological salts like HCl or carbonate), the 
    
    
    
    and
    
    
    bonds homogenize. The vibration becomes an antisymmetric stretching mode of the entire
    
    
    core.
Primary Band Assignments

The following ranges are empirically validated for aryl-substituted guanidines.

Vibrational ModeNeutral State (

)
Protonated State (Salt) (

)
IntensityDiagnostic Notes

(Stretch)
1630 – 1660 1660 – 1690 StrongThe "Anchor Band." Shifts +20-30

upon protonation due to increased force constant of the resonating system.

(Scissoring)
1580 – 16101590 – 1620Med-StrongOften appears as a shoulder or doublet with the C=N band.

(C-N Stretch)
1250 – 13201280 – 1350MediumIndicates coupling between the guanidine core and the aryl ring.

Expert Insight: In aryl derivatives, look for the "Guanidine Doublet" in the 1580–1690


 region. Unlike ketones (single band), guanidines often show a split peak due to the coupling of the C=N stretch with the 

scissoring mode.

Comparative Analysis: Guanidine vs. Alternatives

Distinguishing aryl guanidines from structural analogs is critical for validating synthetic outcomes. The table below contrasts the C=N signature with common isosteres.

Table 1: Comparative IR Fingerprints
Functional GroupKey Band (

)
Range (

)
Distinction Strategy
Aryl Guanidine

1630 – 1690 High Intensity. often accompanied by a strong scissoring band at ~1600. Broadens significantly if H-bonding is present.
Amidine

1640 – 1650Lower Intensity. Lacks the "Y-aromatic" symmetry. The band is usually sharper and less sensitive to protonation shifts than guanidine.
Urea

(Amide I)
1660 – 1680Very Strong. The C=O stretch is more intense than C=N. Ureas lack the basicity to shift significantly with weak acids.
Aniline

1600 – 1620Weak/Medium. Lacks the high-frequency C=N stretch >1630. Easy to distinguish by the absence of the 1660 band.

Mechanism & Causality: The Aryl Effect

The position of the C=N band in aryl guanidines is governed by the electronic nature of the substituent on the phenyl ring. This follows a Hammett Correlation :

  • Electron Withdrawing Groups (EWG, e.g., -NO2, -CF3): Pull electron density from the nitrogen, reducing the single-bond character of the C-N linkage and potentially increasing the C=N force constant (shift to higher wavenumber).

  • Electron Donating Groups (EDG, e.g., -OMe, -OH): Push density into the system, increasing conjugation and lowering the C=N frequency (red shift).

Visualization: Resonance Workflow

The following diagram illustrates the structural flux that dictates the IR frequency.

GuanidineResonance Neutral Neutral Aryl Guanidine (Imino Form) ν ~1640 cm⁻¹ Protonation Protonation (+H⁺) Neutral->Protonation Acidic Media Cation Guanidinium Cation (Y-Aromatic Resonance) ν ~1670 cm⁻¹ Protonation->Cation Symmetry Increase ArylEffect Aryl Conjugation (Delocalization) ArylEffect->Neutral Red Shift (-10 cm⁻¹) ArylEffect->Cation Stabilization

Caption: Transition from localized imino-bond (Neutral) to delocalized Y-aromatic system (Cation) upon protonation, causing a blue shift in frequency.

Experimental Protocol: The "Dry-Phase" Method

Guanidines are hygroscopic bases. Moisture forms hydrates that broaden bands and obscure the C=N stretch (which overlaps with the


 bend of water at 1640 

).
Validated Workflow for IR Analysis
  • Sample Preparation (Salt Formation):

    • Why: Neutral guanidines are often oils or unstable solids. Convert to the HCl or Carbonate salt for a stable crystalline lattice.

    • Step: Dissolve free base in

      
      , bubble dry HCl gas. Filter precipitate immediately.
      
  • Drying (Critical):

    • Dry the salt in a vacuum desiccator over

      
       for 4 hours.
      
    • Validation: Ensure no broad band exists >3400

      
       (water O-H).
      
  • Matrix Selection:

    • Method A (ATR - Preferred): Use a Diamond/ZnSe crystal. High pressure ensures good contact. Background subtract air spectrum.

    • Method B (Nujol Mull): Use if sample is extremely hygroscopic. The paraffin oil protects the sample from atmospheric moisture.

    • Avoid: KBr pellets if the sample is a hydrochloride salt, as ion exchange (

      
      ) can cause band shifting during pressing.
      
  • Acquisition:

    • Resolution: 2

      
      .
      
    • Scans: 32 minimum to resolve the C=N/Scissoring doublet.

Decision Logic for Peak Assignment

Use this logic flow to confirm the presence of an aryl guanidine in an unknown sample.

DecisionTree Start Unknown Spectrum Region 1500-1700 cm⁻¹ Band1660 Strong Band @ 1630-1690 cm⁻¹? Start->Band1660 CheckDoublet Is there a doublet/shoulder @ ~1600 cm⁻¹? Band1660->CheckDoublet Yes ResultAmidine Likely Amidine Band1660->ResultAmidine Weak/Medium CheckBroad Broad Band > 3000 cm⁻¹? ResultGuan Likely Aryl Guanidine CheckBroad->ResultGuan Yes (N-H Stretch) ResultUrea Likely Urea/Amide CheckBroad->ResultUrea No (Amide I only) CheckDoublet->CheckBroad No (Single sharp peak) CheckDoublet->ResultGuan Yes (Scissoring coupling)

Caption: Diagnostic logic for distinguishing Guanidines from Amidines and Ureas based on band multiplicity and intensity.

References

  • Guanidine Vibrational Modes & Y-Aromaticity

    • Comparison of IR absorption spectra of guanidine derivatives. ResearchGate. Link

  • Substituent Effects (Hammett Correlation)

    • Dardonville, C., et al. (2017).[1] Substituent effects on the basicity of aryl guanidines.[1][2] New Journal of Chemistry.[1] Link

  • General IR Group Frequencies

    • Characteristic IR Absorptions.[3][4][5][6][7][8][9][10] Chemistry LibreTexts. Link

  • Amidine vs Guanidine Basicity & Spectra

    • Basicity of Amidines and Guanidines.[1][2] Unacademy. Link

  • Experimental Protocols (ATR/KBr)

    • FT-IR Spectroscopy in the Identification of Guanidine Functional Groups.[5] BenchChem Application Notes. Link

Sources

Safety & Regulatory Compliance

Safety

1-(2-Bromo-4-fluorophenyl)guanidine: Proper Disposal Procedures

Executive Safety Summary Immediate Action Required: Treat 1-(2-Bromo-4-fluorophenyl)guanidine as a Halogenated Organic Base . Improper disposal of this compound presents two distinct risks: Chemical Incompatibility: The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1-(2-Bromo-4-fluorophenyl)guanidine as a Halogenated Organic Base .

Improper disposal of this compound presents two distinct risks:

  • Chemical Incompatibility: The guanidine moiety is basic.[1][2] Mixing this waste with acidic waste streams can generate significant heat (exothermic neutralization) or toxic vapors.[1][2]

  • Environmental Toxicity: The presence of bromine and fluorine atoms mandates high-temperature incineration with specific scrubbing capabilities.[1][2] Do not dispose of this compound down the drain or in standard "Organic Solvent" waste containers intended for fuel blending.[2][3]

Waste Characterization & Chemical Profile

To ensure compliance and safety, you must understand the chemical properties dictating the disposal path.

PropertyValue/DescriptionDisposal Implication
Molecular Formula C₇H₇BrFN₃Contains Halogens (Br, F).[4][1][2][5][6][7] MUST go to Halogenated Waste.[1][2]
Functional Group PhenylguanidineBasic (pKa ~10-13).[1][2] Incompatible with strong acids/oxidizers.[1][2][3]
Physical State Solid (typically)Segregate solids from liquids to lower disposal costs.[1][2]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][5][8]Standard PPE (Nitrile gloves, safety glasses) required.[4][1][2]
RCRA Classification Non-listed (Characteristic)Treat as Hazardous Waste (Toxic/Irritant).[1][2]

Segregation Protocol (The "Red Line" Rules)

As a scientist, you are the first line of defense against hazardous waste incidents. Follow these strict segregation rules:

  • RULE 1: The Halogen Separation.

    • Why: Non-halogenated solvents (e.g., Acetone, Ethanol) are often recycled or burned as fuel.[4][1] Halogenated compounds (like this guanidine derivative) require specialized incineration to prevent the formation of dioxins and acid gases (HBr, HF).

    • Action: Never place this compound in a "Non-Halogenated" waste container.[1][2]

  • RULE 2: The pH Check.

    • Why: Guanidines are strong organic bases.[1][2][9] Adding them to a waste container with acidic byproducts (e.g., acid chlorides, sulfuric acid residues) can cause an immediate exothermic reaction, potentially pressurizing or rupturing the container.[4][1]

    • Action: Ensure the destination container is neutral or basic.[1][2] If you must dispose of it with acids, neutralize the waste in a hood before adding it to the carboy.

Step-by-Step Disposal Workflows

Scenario A: Disposing of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Chemical Name: Write out "1-(2-Bromo-4-fluorophenyl)guanidine" (No abbreviations).[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1][2][10]

  • Transfer: Transfer the solid using a disposable spatula.[1][2] Do not generate dust.[1][2][6][8][11]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid contaminated waste).

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)

If the guanidine is dissolved in a solvent (e.g., DCM, Methanol, DMSO):

  • Identify the Solvent:

    • If solvent is Halogenated (e.g., DCM, Chloroform): Pour into "Halogenated Organic Waste."[4][1]

    • If solvent is Non-Halogenated (e.g., Methanol): The presence of the guanidine contaminates the entire mixture.[1] You must now treat the entire volume as "Halogenated Organic Waste."[1][2]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (like nitric acid waste) or strong acids.[1][2]

  • Transfer: Use a funnel to prevent spills. Close the latch/cap immediately after use.[1][2]

Decontamination of Spills & Glassware

  • Glassware: Rinse glassware with a small amount of acetone or ethanol.[1][2] Collect this rinseate as Halogenated Waste (due to the residue).[1][2] After the initial rinse, wash with soap and water as normal.[4][1]

  • Bench Spills (Solid):

    • Dampen a paper towel with water (to prevent dust).[1][2]

    • Wipe up the powder.[1][2]

    • Place the paper towel in a sealed bag.[1][2]

    • Dispose of the bag in the Solid Hazardous Waste bin.

  • Bench Spills (Liquid):

    • Cover with an absorbent pad or vermiculite.[1][2]

    • Scoop material into a hazardous waste bag.[1][2]

    • Clean surface with soap and water.[1][2][8]

Visual Decision Tree (Disposal Logic)

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid Substance StateCheck->SolidPath Powder/Crystals LiquidPath Liquid Solution StateCheck->LiquidPath Reaction Mix SolidBin Dispose in SOLID Hazardous Waste (HDPE Jar) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH) SolventCheck->NonHaloSolvent AcidCheck Check Carboy pH: Is it Acidic? HaloSolvent->AcidCheck ContaminationRule RULE: Mixture becomes HALOGENATED Waste NonHaloSolvent->ContaminationRule ContaminationRule->AcidCheck LiquidBin Dispose in HALOGENATED Liquid Waste (Carboy) AcidCheck->LiquidBin No (Neutral/Basic) Neutralize Neutralize Waste Before Adding AcidCheck->Neutralize Yes (Risk of Heat) Neutralize->LiquidBin

Figure 1: Decision matrix for segregating 1-(2-Bromo-4-fluorophenyl)guanidine waste streams.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1][2] Halogenated Solvents and Waste Segregation Standard Operating Procedure. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Halogenated Phenyl Derivatives. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Bromo-4-fluorophenyl)guanidine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a comprehensive framework for handling 1-(2-Bromo-4-fluorophenyl)guanidine, a compound for which specific hazard data may not be extensively documented. In such cases, a conservative approach, grounded in the known risks of its structural components—halogenated aromatics and guanidine derivatives—is paramount. This document outlines the essential personal protective equipment (PPE), engineering controls, and procedural workflows necessary to ensure a safe laboratory environment.

Understanding the Risk: A Profile of 1-(2-Bromo-4-fluorophenyl)guanidine

Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from analogous compounds. This principle of "assumed risk" is a cornerstone of laboratory safety when dealing with new chemical entities.

  • Guanidine Moiety : Guanidine and its salts are well-documented as being harmful if swallowed or inhaled, causing skin irritation, and posing a risk of serious eye damage.[1][2]

  • Halogenated Phenyl Group : Brominated and fluorinated aromatic compounds are often irritating to the skin, eyes, and respiratory tract.[3][4][5] Furthermore, halogenated organic compounds require specific disposal protocols as hazardous waste.[6][7]

Based on this analysis, we will operate under the assumption that 1-(2-Bromo-4-fluorophenyl)guanidine possesses the following hazards:

Potential Hazard Anticipated Effects based on Structural Analogs Primary Exposure Routes
Acute Toxicity Harmful if swallowed or inhaled.[2]Ingestion, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[1] May cause burns upon prolonged contact.[8]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation, with a risk of severe damage.[1][5][8]Ocular Contact
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[5][9]Inhalation
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life.[6][10]Improper Disposal

Foundational Safety: Engineering and Administrative Controls

Before selecting PPE, the primary lines of defense must be established. These controls are designed to minimize exposure potential at the source.

  • Engineering Controls : All handling of 1-(2-Bromo-4-fluorophenyl)guanidine, especially the manipulation of solids (weighing, transferring), must be conducted within a properly operating chemical fume hood.[1] The fume hood serves to contain dust and vapors, preventing inhalation. An emergency eyewash station and safety shower must be readily accessible and verified to be operational.[1][11][12]

  • Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[6][11] Designate a specific area within the lab for the handling of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect from exposure when engineering and administrative controls cannot eliminate all risks. A multi-layered approach is required.

Protection Type Required PPE Specifications & Rationale
Eye & Face Protection Safety goggles with side shields and a face shield.Goggles are critical to protect against dust particles and splashes.[13] A face shield provides an additional, mandatory layer of protection for the entire face from splashes during solution preparation or transfers.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Nitrile gloves (minimum 0.11mm thickness) offer good resistance to a range of chemicals.[12][13] Always inspect gloves for tears or punctures before use.[14] Employ the double-gloving technique for added protection during high-risk manipulations. Change gloves immediately if contamination is suspected.[5]
Body Protection A flame-resistant laboratory coat and disposable gown.A lab coat protects skin and personal clothing from contamination.[1][11] For procedures with a higher risk of splashes, a disposable, impervious gown worn over the lab coat is recommended.
Respiratory Protection NIOSH-approved respirator (N95 or higher).When handling the solid compound outside of a fume hood (not recommended) or during spill cleanup where dust may be generated, a respirator is required to prevent inhalation.[9][14] Ensure proper fit-testing and training have been completed.
Procedural Discipline: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent self-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Wash Hands Thoroughly Don2 2. Don Lab Coat / Gown Don1->Don2 Don3 3. Don Respirator (if required) Don2->Don3 Don4 4. Don Goggles & Face Shield Don3->Don4 Don5 5. Don Gloves (over cuffs) Don4->Don5 Doff1 1. Doff Outer Gloves (if double-gloved) Doff2 2. Doff Gown / Lab Coat Doff1->Doff2 Doff3 3. Wash Hands Doff2->Doff3 Doff4 4. Doff Face Shield & Goggles Doff3->Doff4 Doff5 5. Doff Respirator Doff4->Doff5 Doff6 6. Doff Inner Gloves Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Figure 1: Critical sequence for donning and doffing PPE to prevent contamination.

Operational Plan: Safe Handling and Emergency Protocols

Standard Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is clean and uncluttered.[1] Verify that all required PPE is available and in good condition.

  • Weighing : Use tools like a spatula or scoop to transfer the solid compound; avoid pouring to minimize dust generation.[1][11] Conduct all weighing within the fume hood or a ventilated balance enclosure.

  • Solution Preparation : Add the solid slowly to the solvent to avoid splashing. Keep containers tightly closed when not in use.[1][11]

  • Post-Handling : After handling, decontaminate the work area. Remove PPE following the correct doffing procedure and dispose of contaminated disposable items in the designated hazardous waste container.[1] Wash hands thoroughly.[11][14]

Emergency Procedures: Spills and Exposures

Immediate and correct action is critical in an emergency.

Spill_Response cluster_actions Start Chemical Spill Occurs Alert Alert Personnel in Immediate Area Start->Alert Assess Assess Spill Size & Risk Alert->Assess Evacuate Evacuate Area Call Emergency Services Assess->Evacuate Large or Uncontrolled Spill PPE Don Additional PPE (respirator, double gloves) Assess->PPE Small, Controllable Spill Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Cleanup Collect Material into Labeled Hazardous Waste Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon

Figure 2: Step-by-step workflow for responding to a chemical spill.

  • Skin Exposure : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8][12] Seek immediate medical attention.

  • Eye Exposure : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately.[12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[8][12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are crucial for safety and environmental protection.

  • Storage : Store 1-(2-Bromo-4-fluorophenyl)guanidine in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6] Keep the container tightly sealed.[14] Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Disposal : All waste materials, including the compound itself, any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste."[6] Dispose of this waste in strict accordance with all federal, state, and local regulations through a licensed hazardous waste disposal service.[7][16] Do not discharge into drains or the environment.[11][16]

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. Benchchem.
  • Carl ROTH. (2024).
  • ECHEMI.
  • Benchchem.
  • (2015, November 23).
  • BioSpectra, Inc. Guanidine Hydrochloride 6M Solution.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • (2013, October 17).
  • Sigma-Aldrich. (2024, August 6).
  • Fisher Scientific. (2009, September 26).
  • ThermoFisher. (2025, September 19).
  • (2025).
  • (2025, May 1).
  • HB Chemical. (2016, February 15).
  • Chemos GmbH&Co.KG. (2023, October 26).
  • FUJIFILM Wako Chemicals.
  • Aaronchem. (2025, August 8).
  • Carl ROTH.
  • Ministry for the Environment.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. CDC.
  • (2023, January 2).
  • Sdfine. Chemwatch GHS SDS in English (European) 39504-1.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.